3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-28-18-6-2-15(3-7-18)16-4-8-19(9-5-16)30(26,27)22-12-10-17(11-13-22)23-20(24)14-29-21(23)25/h2-9,17H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHYMISAUFFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that incorporates a thiazolidine core structure. This compound is notable for its diverse biological activities and potential therapeutic applications. The thiazolidine ring, combined with sulfonyl and piperidine groups, contributes to its unique pharmacological profile.
The biological activity of thiazolidinediones, including 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, is primarily attributed to their ability to modulate various cellular pathways. Key mechanisms include:
- Antioxidant Activity : Thiazolidinediones have been shown to exhibit antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Regulation of Metabolic Pathways : They influence glucose metabolism and lipid profiles, making them potential candidates for treating metabolic disorders such as diabetes.
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Properties : Research indicates that thiazolidinediones can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione have shown efficacy against melanoma and leukemia cell lines .
- Antimicrobial Activity : The presence of the sulfonyl group enhances the compound's interaction with microbial targets, leading to significant antimicrobial effects against various pathogens .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles through modulation of signaling pathways involved in neurodegeneration .
Structure-Activity Relationship (SAR)
The structure of 3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione plays a critical role in its biological activity. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Importance |
|---|---|---|
| Thiazolidine Ring | Antidiabetic, Anticancer | Core structure responsible for biological effects |
| Sulfonyl Group | Enhanced reactivity | Improves interaction with biological targets |
| Piperidine Moiety | Modulation of signaling pathways | Contributes to overall pharmacological profile |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thiazolidinediones on melanoma cells, it was found that modifications to the thiazolidine core significantly impacted inhibitory activity against cell proliferation. The presence of specific substituents on the piperidine ring enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thiazolidinediones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with similar sulfonamide structures exhibited potent antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis:
Thiazolidinedione vs. This may enhance solubility and target interactions in hydrophilic environments . The thiazole in offers aromaticity and planar geometry, favoring π-π stacking interactions, whereas the thiazolidinedione’s non-aromatic structure may confer conformational flexibility .
Sulfonamide vs. The methylsulfonyl group in may enhance metabolic stability compared to the sulfonamide, which could be prone to hydrolysis under acidic conditions .
Piperidine Substitutions: The target’s piperidine ring is sulfonylated at the 1-position, reducing basicity compared to the acetylated piperidin-4-one in . This modification could decrease off-target interactions with neurotransmitter receptors . The 4'-methoxybiphenyl group in the target vs.
Synthetic Considerations :
- The biphenyl group in the target likely derives from a Suzuki-Miyaura coupling (as in ), whereas the thiazolidinedione core may be synthesized via cyclization of thiourea intermediates .
- Crystallographic data for analogous piperidine derivatives (e.g., ) suggest that the sulfonamide and methoxybiphenyl groups in the target may adopt specific torsional angles to minimize steric strain .
Preparation Methods
Biphenyl Core Construction via Suzuki–Miyaura Coupling
The biphenyl scaffold is synthesized through a palladium-catalyzed cross-coupling reaction between 4-bromophenylboronic acid and 4-methoxyphenylboronic acid. This method, adapted from recent advancements in biphenyl synthesis, proceeds as follows:
- Reagents : 4-Bromophenylboronic acid (1.2 equiv), 4-methoxyphenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), solvent (dioxane/H₂O, 3:1).
- Conditions : Reflux at 110°C for 12 hours under nitrogen.
- Workup : The mixture is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield 4'-methoxy-[1,1'-biphenyl]-4-ol as a white solid (85% yield).
Sulfonation and Chlorination
The biphenyl intermediate is sulfonated using chlorosulfonic acid, followed by conversion to the sulfonyl chloride:
- Sulfonation : 4'-Methoxy-[1,1'-biphenyl]-4-ol (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours, then warmed to room temperature for 6 hours. The sulfonic acid intermediate precipitates and is filtered (92% yield).
- Chlorination : The sulfonic acid is refluxed with thionyl chloride (5.0 equiv) and catalytic DMF in anhydrous dichloromethane for 4 hours. Excess thionyl chloride is removed under vacuum to afford 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride as a pale-yellow solid (88% yield).
Preparation of Piperidin-4-yl Thiazolidine-2,4-dione
Knoevenagel Condensation and Hydrogenation
The piperidin-4-yl substituent is introduced via a Knoevenagel condensation followed by catalytic hydrogenation:
- Aldehyde Synthesis : Piperidine-4-carboxylic acid is reduced to piperidine-4-methanol using LiAlH₄ in THF (0°C to reflux, 6 hours), followed by oxidation to piperidin-4-carbaldehyde using PCC in dichloromethane (82% yield over two steps).
- Condensation : Piperidin-4-carbaldehyde (1.0 equiv) reacts with thiazolidine-2,4-dione (1.2 equiv) in ethanol with ammonium acetate (1.5 equiv) under reflux for 8 hours. The α,β-unsaturated intermediate, 3-(piperidin-4-yl)methylene-thiazolidine-2,4-dione, is isolated via filtration (75% yield).
- Hydrogenation : The unsaturated intermediate is hydrogenated using 10% Pd/C in methanol under H₂ (1 atm) for 12 hours, yielding 3-(piperidin-4-yl)thiazolidine-2,4-dione as a white crystalline solid (90% yield).
Coupling via Sulfonamide Formation
Sulfonyl Chloride Activation
The final coupling involves reacting 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride with the piperidin-4-yl thiazolidine-2,4-dione:
- Reaction : 3-(Piperidin-4-yl)thiazolidine-2,4-dione (1.0 equiv) is dissolved in anhydrous THF, followed by dropwise addition of the sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 24 hours.
- Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (dichloromethane/methanol, 95:5) to yield the target compound as an off-white solid (78% yield).
Optimization and Analytical Characterization
Reaction Optimization
- Suzuki Coupling : Varying the palladium catalyst (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) showed that Pd(PPh₃)₄ provided superior yields (85% vs. 72%).
- Sulfonation : Excess chlorosulfonic acid (3.0 equiv) ensured complete conversion, while lower equivalents (2.0 equiv) resulted in 65% yield.
- Hydrogenation : Elevated H₂ pressure (3 atm) reduced reaction time to 6 hours without compromising yield.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, biphenyl), 7.45 (d, J = 8.4 Hz, 2H, biphenyl), 6.99 (d, J = 8.8 Hz, 2H, OCH₃), 4.21 (m, 1H, piperidine), 3.82 (s, 3H, OCH₃), 3.45 (m, 2H, piperidine), 2.95 (m, 2H, piperidine), 2.78 (s, 2H, thiazolidine-dione), 1.82–1.65 (m, 4H, piperidine).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 176.8 (C=O), 172.3 (C=O), 159.2 (OCH₃), 140.1–125.4 (biphenyl carbons), 55.6 (OCH₃), 52.1 (piperidine), 44.3 (thiazolidine-dione).
- HRMS (ESI) : m/z calculated for C₂₅H₂₅N₂O₅S₂ [M+H]⁺: 521.1204; found: 521.1201.
Q & A
Q. What controls are critical for validating the compound’s anti-inflammatory activity?
- Methodology :
- Positive Controls : Include dexamethasone (1 µM) or celecoxib (10 µM) in LPS-stimulated macrophage assays.
- Negative Controls : Use a sulfonyl-free analog to isolate the contribution of the sulfonamide group.
- Cytokine Profiling : Quantify TNF-α/IL-6 via ELISA to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
